molecular formula C10H10ClNO B3353322 5-chloro-1H-Indole-2-ethanol CAS No. 540522-61-0

5-chloro-1H-Indole-2-ethanol

Cat. No.: B3353322
CAS No.: 540522-61-0
M. Wt: 195.64 g/mol
InChI Key: GXWNEWMIRMUSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1H-Indole-2-ethanol is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-Indole-2-ethanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloroindole, which can be obtained through the chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethanol Group Introduction: The introduction of the ethanol group at the 2-position can be achieved through a Grignard reaction. This involves the reaction of 5-chloroindole with ethyl magnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-Indole-2-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 5-chloro-1H-Indole-2-ethanolamine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-chloro-1H-Indole-2-carboxylic acid.

    Reduction: 5-chloro-1H-Indole-2-ethanolamine.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-1H-Indole-2-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1H-Indole-2-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the indole ring.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-Indole-3-ethanol: Similar structure but with the ethanol group at the 3-position.

    5-bromo-1H-Indole-2-ethanol: Similar structure but with a bromine atom instead of chlorine.

    1H-Indole-2-ethanol: Lacks the chlorine atom at the 5-position.

Uniqueness

5-chloro-1H-Indole-2-ethanol is unique due to the presence of both the chlorine atom and the ethanol group, which confer distinct chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the ethanol group can undergo oxidation and reduction, making the compound versatile for synthetic and research applications.

Properties

IUPAC Name

2-(5-chloro-1H-indol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWNEWMIRMUSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(2-Bromo4-chlorophenyl)-2,2,2-trifluoroacetamide(step 1, 1.0 eq) was mixed with 3-butyn-1-ol(2.0 eq), dichlorobis(triphenylphosphine)palladium(lI) (2.5% eq), triethylamine(3.0 eq), Cul(5% eq) in DMF(0.2M) in a sealed vessel under N2 and heated to 120° C. for 4 hours. The reaction mixture was then diluted with ethyl acetate, washed with brine and dried over Na2SO4. Furthermore, evaporate the solvent and the residue was purified by flash column chromatography with 2% MeOH/CH2Cl2 to give the described 2-(5-Chloro-1H-indol-2-yl)ethanol in 67% yield. m/z(M−H)194.09
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine)palladium(lI)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1H-Indole-2-ethanol
Reactant of Route 2
Reactant of Route 2
5-chloro-1H-Indole-2-ethanol
Reactant of Route 3
Reactant of Route 3
5-chloro-1H-Indole-2-ethanol
Reactant of Route 4
Reactant of Route 4
5-chloro-1H-Indole-2-ethanol
Reactant of Route 5
Reactant of Route 5
5-chloro-1H-Indole-2-ethanol
Reactant of Route 6
Reactant of Route 6
5-chloro-1H-Indole-2-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.